molecular formula C10H10BrNO3 B325091 Ethyl [(2-bromophenyl)carbamoyl]formate

Ethyl [(2-bromophenyl)carbamoyl]formate

Cat. No.: B325091
M. Wt: 272.09 g/mol
InChI Key: FZDVRUSWCKVFDK-UHFFFAOYSA-N
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Description

Ethyl [(2-bromophenyl)carbamoyl]formate (CAS: Not explicitly provided in evidence) is a carbamate ester derivative characterized by a carbamoyl group linked to a 2-bromophenyl substituent and an ethyl ester moiety. Its molecular formula is inferred as C₁₀H₁₀BrNO₃ (based on structural analogs in and ). The compound’s structure combines electrophilic (bromine) and nucleophilic (carbamoyl, ester) functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 2-(2-bromoanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDVRUSWCKVFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(2-bromophenyl)carbamoyl]formate typically involves the reaction of ethyl oxalyl chloride with 2-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity of the product. The general reaction scheme is as follows:

Ethyl oxalyl chloride+2-bromoanilineEthyl 2-(2-bromoanilino)-2-oxoacetate\text{Ethyl oxalyl chloride} + \text{2-bromoaniline} \rightarrow \text{this compound} Ethyl oxalyl chloride+2-bromoaniline→Ethyl 2-(2-bromoanilino)-2-oxoacetate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-bromophenyl)carbamoyl]formate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the aniline moiety can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted aniline derivatives.

    Reduction: Formation of ethyl 2-(2-aminoanilino)-2-oxoacetate.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Ethyl [(2-bromophenyl)carbamoyl]formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(2-bromophenyl)carbamoyl]formate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester and oxoacetate groups can undergo hydrolysis to release active intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl [(2-bromophenyl)carbamoyl]formate with structurally analogous carbamoyl formate derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-Bromophenyl C₁₀H₁₀BrNO₃ ~272.10 g/mol High steric hindrance; potential Suzuki coupling substrate for drug intermediates.
Ethyl [(2-methoxybenzyl)carbamoyl]formate 2-Methoxybenzyl C₁₂H₁₅NO₄ 253.25 g/mol Electron-donating methoxy group enhances solubility; used in flavor/fragrance synthesis.
Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate 3-Carbamoylthiophen-2-yl C₉H₉N₂O₄S 253.25 g/mol Thiophene ring confers aromatic stability; intermediate in heterocyclic drug synthesis.
Ethyl ({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}carbamoyl)formate Chloroethylphenyl-thiazole C₁₆H₁₆ClN₃O₃S 365.83 g/mol Thiazole moiety enhances bioactivity; explored in anticancer agent development.
Ethyl [(1,3,4-thiadiazol-2-yl)carbamoyl]formate 1,3,4-Thiadiazol-2-yl C₆H₇N₃O₃S 201.20 g/mol Heterocyclic sulfur improves metabolic stability; used in antimicrobial agents.
Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate 2-Methyl-5-nitrophenyl C₁₁H₁₂N₂O₅ 252.23 g/mol Nitro group facilitates redox reactions; intermediate in explosives or dye chemistry.

Key Comparative Insights

Substituent Effects on Reactivity :

  • The 2-bromophenyl substituent in the target compound provides steric bulk and electron-withdrawing effects, slowing hydrolysis of the ester group compared to methoxy-substituted analogs .
  • Thiophene and thiazole derivatives () exhibit enhanced aromatic stability and bioactivity due to their heterocyclic rings, making them preferable in drug design over purely aliphatic carbamates.

Solubility and Stability: Methoxy and morpholinoethyl groups () increase polarity and water solubility, whereas bromine and nitro substituents () reduce solubility but improve lipophilicity for membrane penetration in drug candidates . Chloroform extraction artifacts () highlight the need for rigorous purification in carbamate synthesis to avoid carbamoyl chloride byproducts.

Synthetic Applications: The target compound’s bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis, a feature absent in non-halogenated analogs . Thiadiazole-containing derivatives () are prioritized in antimicrobial research due to sulfur’s role in disrupting bacterial membranes.

Research Findings and Challenges

  • Stability Issues : Ethyl formate derivatives hydrolyze under alkaline conditions to form carboxylic acids (), necessitating pH-controlled storage. The 2-bromophenyl analog’s hydrolysis rate is slower than nitro- or methoxy-substituted counterparts due to reduced electron density at the carbonyl .
  • Artifact Formation : Chloroform contaminants (phosgene, ethyl chloroformate) can react with amine intermediates to form undesired carbamates, requiring solvent purification via alumina columns ().
  • Biological Relevance : Thiazole and thiophene derivatives () show higher in vitro bioactivity than phenyl-substituted carbamates, likely due to improved target binding and metabolic stability .

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